

GSK-J1 discovery and development timeline

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Compound of Interest		
Compound Name:	Gsk-J1	
Cat. No.:	B607885	Get Quote

Discovery and Initial Characterization

GSK-J1 was identified through a high-throughput screening of GlaxoSmithKline's corporate compound collection, which contained approximately two million compounds[1]. The primary goal was to find inhibitors of the Jumonji C (JmjC) domain-containing histone demethylases.

The initial lead compound was optimized to yield **GSK-J1**, which demonstrated a half-maximum inhibitory concentration (IC50) of 60 nM in a JMJD3 AlphaScreen assay[1][2]. **GSK-J1** is a competitive inhibitor with respect to the cofactor α -ketoglutarate, but it is non-competitive with the histone peptide substrate[1].

Due to the highly polar carboxylate group that restricts its cellular permeability, a cell-penetrating ethyl ester prodrug, GSK-J4, was developed. GSK-J4 is rapidly hydrolyzed by intracellular esterases to release the active **GSK-J1**[1]. To validate the on-target effects of **GSK-J1**, an inactive pyridine regio-isomer, GSK-J2, and its corresponding prodrug, GSK-J5, were also synthesized. GSK-J2 shows significantly weaker inhibition of JMJD3 (IC50 > 100 μ M)[1][3].

Preclinical Development and Mechanistic Insights

GSK-J1 is highly selective for the H3K27 demethylases JMJD3 and UTX[2]. It has been shown to be inactive against a panel of other JmjC family demethylases and did not significantly inhibit 100 protein kinases at a concentration of 30 μ M[2][3]. However, subsequent studies have revealed some activity against H3K4me3/2/1 demethylases, specifically JARID1B (KDM5B) and JARID1C (KDM5C)[3][4].



A significant area of preclinical investigation has been the role of **GSK-J1** in inflammation. In human primary macrophages, GSK-J4 was found to inhibit the production of the proinflammatory cytokine TNF-α in response to lipopolysaccharide (LPS) stimulation[4][5]. This effect is dependent on the inhibition of H3K27 demethylation, leading to an increase in the repressive H3K27me3 mark at the promoters of inflammatory genes[4][6].

Further in vivo studies using a mouse model of LPS-induced mastitis demonstrated that **GSK-J1** treatment significantly alleviated the severity of inflammation[6][7]. The mechanism involves the suppression of the Tlr4/NF- κ B signaling pathway and a reduction in the expression of proinflammatory cytokines such as TNF- α , IL-1 β , and IL-6[6][7].

Quantitative Data

Table 1: In Vitro Inhibitory Potency of GSK-J1

Target Demethylase	IC50 Value	Reference(s)
JMJD3 (KDM6B)	28 - 60 nM	[4][5][8]
UTX (KDM6A)	53 nM	[8]
JARID1B (KDM5B)	170 nM - 0.95 μM	[3][4]
JARID1C (KDM5C)	550 nM - 1.76 μM	[3][4]
JARID1A (KDM5A)	6,800 nM	

Table 2: Cellular Activity of GSK-J4



Cell Type	Assay	Effective Concentration	Effect	Reference(s)
Human Primary Macrophages	Inhibition of LPS- induced TNF-α production	9 μM (IC50)	Inhibition of cytokine release	[3]
HeLa cells (Flag- JMJD3 transfected)	Prevention of H3K27me3 loss	25 μΜ	Preservation of nuclear H3K27me3 staining	[2]
Mouse Mammary Epithelial Cells	Inhibition of LPS- induced cytokine expression	0.1 - 10 μΜ	Reduction in Tnfa, II1b, and II6 mRNA	[6]

Key Experimental Protocols In Vitro Histone Demethylase Inhibition Assay (Mass Spectrometry)

This protocol is adapted from the methods used in the initial characterization of **GSK-J1**.

- Reaction Components:
 - Purified JmjD3 (1 μM) or UTX (3 μM) enzyme.
 - \circ Biotinylated H3K27me3 peptide substrate (10 μ M): Biotin-KAPRKQLATKAARK(me3)SAPATGG.
 - Assay Buffer: 50 mM HEPES pH 7.5, 150 mM KCl.
 - Cofactors: 50 μM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate.
 - GSK-J1 inhibitor at various concentrations (e.g., 0 to 0.1 μM).
- Procedure:



- Incubate the reaction mixture at 25°C. The incubation time is 3 minutes for JMJD3 and 20 minutes for UTX[4][5].
- Stop the reaction by adding 10 mM EDTA[4][5].
- Desalt the reaction products using a ZipTip.
- Spot the desalted sample onto a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix.
- Analyze the sample using a MALDI-TOF mass spectrometer to quantify the demethylated peptide product[5].

Cellular Assay for Inhibition of Macrophage Inflammatory Response

This protocol describes the assessment of GSK-J4's effect on cytokine production in primary human macrophages.

- · Cell Culture:
 - Isolate human primary macrophages from peripheral blood mononuclear cells.
 - Culture the cells in an appropriate medium.
- Procedure:
 - Pre-treat the macrophages with GSK-J4 or the negative control GSK-J5 (e.g., 30 μM) for a specified period.
 - Stimulate the cells with Lipopolysaccharide (LPS) for 2 hours to induce an inflammatory response.
 - Collect the cell culture supernatant.
 - Quantify the amount of secreted TNF-α and other cytokines using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array[2].



 Alternatively, lyse the cells to extract RNA and analyze the expression of inflammatory genes (e.g., TNFA, IL1B, IL6) using quantitative real-time PCR (qRT-PCR)[6].

In Vivo Mouse Model of LPS-Induced Mastitis

This protocol outlines the in vivo evaluation of **GSK-J1**'s anti-inflammatory effects.

- Animal Model:
 - Use female BALB/c mice.
 - Induce mastitis by intramammary infusion of LPS.
- Procedure:
 - Administer GSK-J1 or a vehicle control to the mice (e.g., via intraperitoneal injection) prior to or following the LPS challenge.
 - After a set time point (e.g., 24 hours), euthanize the mice and collect the mammary gland tissues.
 - For histopathological analysis, fix the tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration[6].
 - Measure Myeloperoxidase (MPO) activity in tissue homogenates as a marker of neutrophil infiltration[6].
 - Analyze the expression of proinflammatory cytokines (Tnfa, II1b, II6) in the tissue using qRT-PCR[6].

Visualizations Signaling Pathway of GSK-J1 in Inflammation



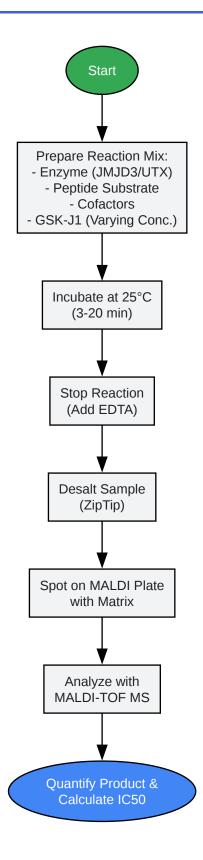


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Caption: **GSK-J1** inhibits JMJD3/UTX, increasing H3K27me3 and repressing inflammatory gene transcription.

Experimental Workflow for In Vitro Demethylase Assay



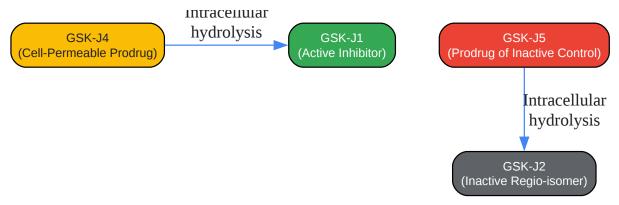


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Caption: Workflow for the in vitro mass spectrometry-based histone demethylase inhibition assay.



Logical Relationship of GSK-J1 and Related Compounds



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Caption: Relationship between **GSK-J1**, its prodrug GSK-J4, and their inactive controls.

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